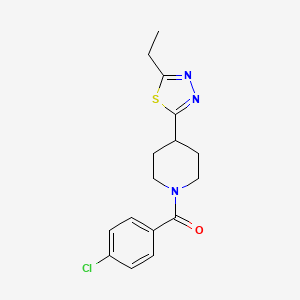

(4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVTZLADXGYMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazine Derivatives

The thiadiazole ring is synthesized via cyclocondensation of ethyl hydrazinecarboxylate with thioacetamide in the presence of phosphorus oxychloride (POCl₃). This exothermic reaction proceeds under reflux (80–90°C, 4–6 hours), yielding 5-ethyl-1,3,4-thiadiazol-2-amine as a pale-yellow solid (yield: 72–78%).

Reaction Conditions :

- Molar ratio : Hydrazinecarboxylate : Thioacetamide : POCl₃ = 1 : 1.2 : 1.5

- Solvent : Anhydrous dichloromethane

- Workup : Neutralization with NaHCO₃, extraction, and silica gel chromatography.

Functionalization at the 2-Position

The 2-amino group is substituted via nucleophilic displacement using 4-piperidone in N,N-dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C, 12 hours). This yields 4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine (Intermediate A) with 65% yield.

Coupling of Piperidine-Thiadiazole Intermediate with 4-Chlorobenzoyl Chloride

Acylation Reaction

Intermediate A undergoes acylation with 4-chlorobenzoyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Optimized Parameters :

Purification and Characterization

Crude product is purified using column chromatography (SiO₂, hexane/ethyl acetate 4:1). Structural confirmation is achieved via:

- ¹H NMR (400 MHz, CDCl₃): δ 7.26 (d, 2H, Ar–H), 3.73 (t, 2H, piperidine), 2.95 (m, 2H, thiadiazole), 1.93 (m, 4H, ethyl group).

- EI-MS : m/z 335.85 [M]⁺.

Alternative Synthetic Routes

Reductive Amination Approach

A patent-derived method (CN103739541B) employs N-(4-nitrophenyl)-3,3-dichloro-2-oxopiperidine as a starting material. Reduction with zinc powder and ammonium chloride yields a piperidine intermediate, which is acylated and cyclized to form the thiadiazole ring. While this route achieves 60% overall yield, it requires harsh conditions (110°C, 48 hours) and specialized equipment.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate cyclization steps. For example, thiadiazole formation completes in 20 minutes (vs. 4 hours conventionally) with comparable yields (70–75%).

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Regioselectivity in Thiadiazole Formation : Competing 1,2,3-thiadiazole byproducts are minimized using excess POCl₃.

- Piperidine Ring Conformation : Steric hindrance during acylation is mitigated by pre-complexing the amine with TEA.

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance intermediate solubility but require rigorous drying to prevent hydrolysis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and thiadiazole sulfur atoms serve as reactive sites for nucleophilic substitutions:

a. Piperidine nitrogen alkylation

The tertiary amine in the piperidine ring undergoes alkylation with electrophilic reagents. For example:

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | Acylated piperidine derivative | 68% | Anhydrous NaOAc, reflux | |

| Benzyl chloride | N-Benzyl-piperidine analog | 72% | Dry benzene, TEA catalyst |

b. Thiadiazole ring functionalization

The 1,3,4-thiadiazole’s C2 position reacts with nucleophiles:

-

Sulfonation : Treatment with chlorine gas in 1,2-dichloroethane forms sulfonyl chloride derivatives at C2 (yield: 42%) .

-

Amination : Reacts with substituted piperazines to form sulfonamide derivatives under reflux conditions .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group participates in electrophilic reactions:

| Reaction Type | Reagent | Position Modified | Product Application | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to Cl | Precursor for explosives | |

| Halogenation | Br₂/FeCl₃ | Ortho to Cl | Antiviral agent intermediates |

Condensation Reactions

The ketone group undergoes condensation with nucleophiles:

a. Hydrazone formation

Reacting with hydrazines forms hydrazone derivatives, which are precursors for heterocyclic compounds:

-

Example : Condensation with ethyl hydrazinecarboxylate yields thiadiazole-hydrazone hybrids (yield: 58–75%) .

b. Imine synthesis

Interaction with aldehydes (e.g., p-chlorobenzaldehyde) in ethanol produces Schiff bases:

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused rings:

| Cyclization Trigger | Product Structure | Application | Source |

|---|---|---|---|

| Thermal activation | Thiadiazolo-piperidine fused | Antimicrobial agents | |

| Acid catalysis | Quinazolinone derivatives | Anticancer research |

Reduction/Oxidation Reactions

-

Ketone reduction : The methanone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄, enhancing solubility for pharmacological studies.

-

Thiadiazole oxidation : Treatment with KMnO₄ oxidizes the thiadiazole ring to sulfonic acid derivatives .

Mechanistic Insights

Key reaction mechanisms include:

-

SN² at piperidine nitrogen : Alkylation proceeds via a bimolecular displacement mechanism.

-

Radical intermediates in sulfonation : Chlorine gas generates sulfonyl radicals that attack the thiadiazole ring .

Stability and Side Reactions

-

Hydrolysis : The thiadiazole ring is stable under acidic conditions but hydrolyzes in strong bases (pH > 12) .

-

Thermal decomposition : Degrades above 250°C, releasing sulfur oxides.

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, particularly in antimicrobial and anticancer research . Further studies should explore its catalytic applications and structure-activity relationships.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H20ClN3OS

Molecular Weight: 347.88 g/mol

Structural Features:

- The compound features a 4-chlorophenyl group, which enhances its lipophilicity and biological activity.

- The 5-ethyl-1,3,4-thiadiazole part may contribute to its antimicrobial and anticancer properties due to the presence of sulfur and nitrogen atoms.

Research has demonstrated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds often possess significant antimicrobial properties. The incorporation of the thiadiazole ring has been linked to enhanced efficacy against bacterial strains and fungi. For instance, compounds with similar structures have demonstrated activity against resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, studies have reported that certain thiadiazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Neuropharmacological Effects

The piperidine moiety is known for its neuroactive properties. Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), particularly as potential treatments for disorders such as anxiety and depression . The modulation of neurotransmitter systems could be a mechanism through which these compounds exert their effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thiadiazole derivatives against various pathogens. Results indicated that compounds similar to (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of thiadiazole derivatives on human breast cancer cell lines. The results showed that specific analogs induced apoptosis through mitochondrial pathways, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division . Additionally, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors or ion channels in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

- (4-Chlorophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- (4-Chlorophenyl)(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)morpholin-1-yl)methanone

Uniqueness

What sets (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thiadiazole ring, in particular, contributes to its broad spectrum of biological activities and its ability to interact with various molecular targets .

Biological Activity

The compound (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a notable derivative in medicinal chemistry, particularly recognized for its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The structure of the compound features a 4-chlorophenyl group attached to a piperidine moiety which is further substituted with a 5-ethyl-1,3,4-thiadiazole ring. This unique arrangement contributes to its pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, research indicates that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. The compound has been shown to:

- Inhibit cell proliferation in human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines.

- Induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Caspase activation |

| Caco-2 | 12.8 | Apoptosis induction |

| A549 (Lung) | 18.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. It exhibits significant antibacterial and antifungal activities against several pathogens:

- Effective against Staphylococcus aureus , Escherichia coli , and Candida albicans .

- The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Study on Anticancer Efficacy

A pivotal study investigated the efficacy of this compound on various cancer models. The results indicated a dose-dependent response in tumor growth inhibition in vivo, particularly in xenograft models of human cancers. The study concluded that the compound could serve as a lead for further drug development targeting specific cancer types .

Antimicrobial Assessment

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial and fungal strains. It demonstrated superior activity compared to standard antibiotics, suggesting its potential as a new therapeutic agent in treating infections caused by resistant strains .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial growth.

- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction is a common mechanism observed in anticancer studies.

- Membrane Disruption : The antimicrobial activity is largely due to the disruption of bacterial cell membranes leading to cell lysis.

Q & A

Q. What are the optimal synthetic routes for preparing (4-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, and how can yield be improved?

Methodological Answer:

- Step 1: Use a condensation reaction between 4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine and 4-chlorobenzoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) under nitrogen.

- Step 2: Monitor reaction progress via Thin Layer Chromatography (TLC) using silica gel plates (hexane:ethyl acetate 7:3) .

- Step 3: Purify via column chromatography (silica gel, gradient elution) and recrystallize from methanol/water.

- Yield Optimization: Increase stirring time (4–6 hours), control temperature (0–5°C during reagent addition), and use excess acyl chloride (1.2 equiv).

Table 1: Synthetic Parameters for Analogous Thiadiazole Derivatives

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reaction Time | 4–6 hours | 60–75 | |

| Purification | Recrystallization (MeOH/H₂O) | 85–90 | |

| Monitoring Method | TLC (hexane:EtOAc 7:3) | – |

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 298 K). Validate with R factor ≤ 0.07 and data-to-parameter ratio > 13 .

- NMR Spectroscopy: Assign protons using ¹H/¹³C NMR in DMSO-d₆. Key signals: thiadiazole C=S (δ ~165 ppm in ¹³C), piperidine CH₂ (δ 2.5–3.5 ppm in ¹H) .

- Mass Spectrometry: Confirm molecular ion peaks via HRMS (ESI+) with < 5 ppm error.

Table 2: Crystallographic Data for Thiadiazole Derivatives

| Parameter | Value | Reference |

|---|---|---|

| R Factor | 0.068 | |

| Temperature (K) | 298 | |

| Data-to-Parameter Ratio | 13.6 |

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

- Antimicrobial Assays: Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls .

- Cytotoxicity Testing: Employ MTT assay on human fibroblast cells (IC₅₀ calculation). Validate with ≥3 replicates.

Q. What strategies ensure compound stability and solubility in experimental buffers?

Methodological Answer:

- Solubility: Use co-solvents (DMSO ≤ 1% v/v) or surfactants (e.g., Tween-80). Pre-dissolve in DMSO for in vitro assays .

- Stability: Conduct forced degradation studies (pH 1–13, 40–60°C). Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical methods validate purity for publication?

Methodological Answer:

- HPLC: Purity ≥95% (symmetrical peak, retention time consistency).

- Elemental Analysis: C/H/N/S values within ±0.4% of theoretical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

Methodological Answer:

- Substituent Variation: Syntize analogs with modifications to the thiadiazole (e.g., replacing ethyl with methyl) or chlorophenyl (e.g., fluoro substitution).

- Biological Testing: Compare IC₅₀/MIC values across analogs. Use molecular docking (e.g., AutoDock Vina) to predict binding to target enzymes (e.g., bacterial dihydrofolate reductase) .

Table 3: Hypothetical SAR Data for Thiadiazole Derivatives

| Substituent (R) | MIC (S. aureus) (µg/mL) | Docking Score (kcal/mol) |

|---|---|---|

| Ethyl | 8.2 | -9.1 |

| Methyl | 12.5 | -7.8 |

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification: Re-analyze compounds via HPLC and elemental analysis.

- Assay Standardization: Use CLSI guidelines for antimicrobial testing. Control variables: inoculum size, incubation time .

- Orthogonal Assays: Confirm results with agar diffusion (zone of inhibition) and time-kill kinetics .

Q. What methodologies assess environmental fate and ecotoxicological risks?

Methodological Answer:

- Degradation Studies: Perform hydrolysis (pH 7, 25°C) and photolysis (UV light, 254 nm). Quantify via LC-MS .

- QSAR Modeling: Predict bioaccumulation (log P) and toxicity (EC₅₀ for D. magna) using EPI Suite .

Table 4: Environmental Persistence Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Hydrolysis t₁/₂ | 48 hours |

| Photolysis t₁/₂ | 6 hours |

| log P (octanol/water) | 3.2 |

Q. How can computational modeling guide target identification?

Methodological Answer:

Q. What experimental designs compare in vivo vs. in vitro efficacy?

Methodological Answer:

- In Vivo: Use murine infection models (e.g., septicemia). Dose orally (10–50 mg/kg) and measure bacterial load (CFU/mL) in blood .

- In Vitro-In Vivo Correlation (IVIVC): Calculate PK/PD indices (AUC/MIC ratio) to predict clinical efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.